6-chloro-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
CAS No.: 67795-48-6
Cat. No.: VC21466914
Molecular Formula: C11H8ClN3S
Molecular Weight: 249.72g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67795-48-6 |
|---|---|
| Molecular Formula | C11H8ClN3S |
| Molecular Weight | 249.72g/mol |
| IUPAC Name | 6-chloro-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
| Standard InChI | InChI=1S/C11H8ClN3S/c1-5-3-6(2)15-11-7(5)8-9(16-11)10(12)14-4-13-8/h3-4H,1-2H3 |
| Standard InChI Key | CQRSHGSHXMCUTQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)Cl)C |
| Canonical SMILES | CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)Cl)C |
Introduction
6-Chloro-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene is a complex organic compound belonging to the class of triazatricyclo compounds. It features a unique tricyclic structure with nitrogen and sulfur atoms, which contributes to its potential applications in medicinal chemistry and materials science. This compound is primarily used for research and development purposes under the supervision of technically qualified individuals .
Synthesis and Characterization
The synthesis of similar triazatricyclo compounds typically involves multiple steps, requiring careful control of reaction conditions such as temperature, pressure, and solvent choice to optimize yield and purity. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the identity and structure of the synthesized compounds.
Synthesis Steps (General Approach for Similar Compounds)
-
Starting Materials: Often involve complex organic precursors.
-
Reaction Conditions: Temperature, solvent, and catalysts are crucial for yield and purity.
-
Purification: Techniques such as chromatography are used to isolate the final product.
-
Characterization: NMR, IR, and mass spectrometry are used to confirm the structure.
Potential Applications
While specific applications for 6-chloro-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene are not detailed in available literature, compounds within the triazatricyclo class are generally of interest for their potential therapeutic and materials science applications due to their complex structures and diverse biological activities.
Potential Application Areas
-
Medicinal Chemistry: Potential therapeutic applications due to biological activity.
-
Materials Science: Complex structures may contribute to novel material properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume